Cas no 113276-96-3 (L-Valine, N-formyl-,(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]hexyl ester)
![L-Valine, N-formyl-,(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]hexyl ester structure](https://www.kuujia.com/scimg/cas/113276-96-3x300.png)
113276-96-3 structure
Product Name:L-Valine, N-formyl-,(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]hexyl ester
CAS No:113276-96-3
Molecular Formula:C22H39NO5
Molecular Weight:397.54876
CID:139967
PubChem ID:195004
L-Valine, N-formyl-,(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]hexyl ester Properties
Names and Identifiers
-
- L-Valine, N-formyl-,(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]hexyl ester
- Valilactone
- (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl N-formyl-L-valinate
- 5-(N-Formyl-L-valinyloxy)-2-hexyl-3-hydroxydecanoic lactone
- L-Valine, N-formyl-, 1-((3-hexyl-4-oxo-2-oxetanyl)methyl)hexyl ester, (2S-(2alpha(R*),3beta))-
- (2S)-N-Formyl-L-valine 1-[[(2S)-3α-hexyl-4-oxooxetan-2β-yl]methyl]hexyl ester
- HY-124258
- AKOS040749737
- 113276-96-3
- SCHEMBL4121010
- CS-0086049
- BDBM24571
- (-)-Valilactone
- 1-(3-Hexyl-4-oxooxetan-2-yl)heptan-2-yl N-(hydroxymethylidene)valinate
- [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl] (2S)-2-ormamido-3-methylbutanoate
- (S)-(S)-1-((2S,3S)-3-Hexyl-4-oxooxetan-2-yl)heptan-2-yl 2-formamido-3-methylbutanoate
- [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl] (2S)-2-formamido-3-methylbutanoate
- (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate
- CHEBI:222239
- DTXSID80921027
- CHEMBL492253
- DA-78819
-
- InChIKey: WWGVIIVMPMBQFV-MUGJNUQGSA-N
- Inchi: InChI=1S/C22H39NO5/c1-5-7-9-11-13-18-19(28-21(18)25)14-17(12-10-8-6-2)27-22(26)20(16(3)4)23-15-24/h15-20H,5-14H2,1-4H3,(H,23,24)/t17-,18-,19-,20-/m0/s1
- SMILES: CCCCCC[C@H]1[C@@H](OC1=O)C[C@@H](OC([C@@H](NC=O)C(C)C)=O)CCCCC
Computed Properties
- Exact Mass: 397.28297
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Rotatable Bond Count: 17
- Monoisotopic Mass: 397.283
- Heavy Atom Count: 28
- Complexity: 480
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 6.4
- Topological Polar Surface Area: 81.7A^2
Experimental Properties
- PSA: 81.7
- Refractive Index: 1.468
- Boiling Point: 541.7°Cat760mmHg
- Flash Point: 281.4°C
- Color/Form: Solid powder
- Density: 1.014
L-Valine, N-formyl-,(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]hexyl ester Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P009UWW-1mg |
valilactone |
113276-96-3 | ≥98% | 1mg |
$109.00 | 2025-02-25 | |
A2B Chem LLC | AE59168-1mg |
valilactone |
113276-96-3 | ≥98% | 1mg |
$59.00 | 2024-04-20 | |
MedChemExpress | HY-124258-500μg |
Valilactone |
113276-96-3 | 500μg |
¥778 | 2024-07-19 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67060-1mg |
Valilactone |
113276-96-3 | 98% | 1mg |
¥785.00 | 2022-04-26 |
L-Valine, N-formyl-,(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]hexyl ester Related Literature
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Malte Gersch,Johannes Kreuzer,Stephan A. Sieber Nat. Prod. Rep. 2012 29 659
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Kaiqing Ma,Brandon S. Martin,Xianglin Yin,Mingji Dai Nat. Prod. Rep. 2019 36 174
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Serina L. Robinson,James K. Christenson,Lawrence P. Wackett Nat. Prod. Rep. 2019 36 458
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Punit Kumar,Kashyap Kumar Dubey RSC Adv. 2015 5 86954
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5. Total synthesis of the cholesterol biosynthesis inhibitor 1233A via a (π-allyl)tricarbonyliron lactone complexRoderick W. Bates,Eduardo Fernández-Megía,Steven V. Ley,Karola Rück-Braun,D. Matthew G. Tilbrook J. Chem. Soc. Perkin Trans. 1 1999 1917
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6. Chapter 8. Organometallic chemistry. Part (i) The transition elementsG. R. Stephenson Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1991 88 185
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7. Asymmetric syntheses of panclicins A–E via [2+2] cycloaddition of alkyl(trimethylsilyl)ketenes to a β-silyloxyaldehydePhilip J. Kocieński,Beatrice Pelotier,Jean-Marc Pons,Heather Prideaux J. Chem. Soc. Perkin Trans. 1 1998 1373
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